molecular formula C5H5BrF2N2 B12219355 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B12219355
M. Wt: 211.01 g/mol
InChI Key: SHVRLXAREIFQQP-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H5BrF2N2. It is a pyrazole derivative, which means it contains a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of bromine and difluoroethyl groups makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with bromine and a difluoroethylating agent. One common method is the bromination of 1-(2,2-difluoroethyl)-1H-pyrazole using bromine or a brominating reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-(2,2-difluoroethyl)-1H-pyrazole-5-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole serves as a crucial scaffold in the development of new pharmacological agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery. The compound's potential applications include:

  • Anti-inflammatory Agents : Pyrazole derivatives have been shown to possess anti-inflammatory properties. For instance, compounds like celecoxib, which contains a pyrazole moiety, are utilized as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types . The structural modifications of this compound may enhance its anticancer efficacy.
  • Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases .

Agrochemical Applications

The compound's unique structure also makes it relevant in agricultural chemistry. Pyrazoles are often explored for their efficacy as herbicides and fungicides. The difluoroethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate plant tissues and exert biological effects.

Structure-Activity Relationship Studies

Research on this compound often focuses on its interaction with biological targets:

  • Binding Affinity Studies : Investigations into how this compound binds to various receptors can provide insights into its mechanism of action and inform the design of more potent analogs.
  • Comparative Analysis : A comparison with other structurally similar compounds can elucidate the influence of specific substituents on biological activity. For example:
Compound NameStructural FeaturesUnique Aspects
3-Bromo-1-(trifluoromethyl)-1H-pyrazoleContains a bromine and trifluoromethyl groupHigher lipophilicity due to trifluoromethyl
4-Methyl-1-(difluoromethyl)-1H-pyrazoleMethyl group instead of brominePotentially different biological activity
5-Chloro-1-(difluoroethyl)-1H-pyrazoleChlorine instead of bromineMay exhibit different reactivity patterns

This table illustrates how structural variations can influence both chemical behavior and biological activity .

Case Studies

Several studies have documented the pharmacological activities associated with pyrazole derivatives:

  • A study published in Pharmacology Reports detailed the synthesis and evaluation of pyrazole derivatives for their anti-inflammatory properties, highlighting their potential as therapeutic agents in chronic inflammatory diseases .
  • Another research article focused on the anticancer properties of substituted pyrazoles, demonstrating significant cytotoxic effects against various cancer cell lines .

These case studies underscore the diverse applications and therapeutic potential of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and difluoroethyl groups can enhance binding affinity and specificity to target molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-1H-pyrazole: Lacks the difluoroethyl group, which may influence its solubility and chemical behavior.

    1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Contains a methyl group instead of a bromine atom, leading to different reactivity and applications.

Uniqueness

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound in various research and industrial applications.

Biological Activity

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structure and Synthesis

The compound features a bromine atom and a difluoroethyl group attached to a pyrazole ring, which contributes to its unique chemical behavior. The synthesis typically involves nucleophilic substitution reactions, where the bromine atom is replaced by the difluoroethyl group. The molecular formula of this compound is C5H4BrF2NC_5H_4BrF_2N, with a molecular weight of approximately 222.00 g/mol.

Pharmacological Properties

The biological activity of this compound has been investigated across various studies. Notably, pyrazole derivatives have been recognized for their potential as anti-inflammatory, analgesic, anti-diabetic, and antimicrobial agents.

  • Anti-inflammatory Activity : Pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .
  • Antidiabetic Effects : The compound has been evaluated for its ability to inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. In vitro studies indicate that certain pyrazole derivatives exhibit potent inhibitory effects on these enzymes, suggesting potential for managing hyperglycemia .
  • Antimicrobial Activity : Research has indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains including E. coli and S. aureus. Compounds similar to this compound have shown promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Study on Anti-Diabetic Activity : A recent study synthesized multiple pyrazole derivatives and assessed their inhibitory effects on α-amylase and α-glucosidase. The findings revealed that some derivatives exhibited IC50 values lower than those of standard anti-diabetic drugs .
  • In Silico Analysis : Computational studies have been conducted to evaluate the drug-likeness and toxicity profiles of pyrazole derivatives. These analyses suggest that many compounds meet the criteria for potential drug candidates, showing favorable physicochemical properties .

Data Summary

Biological ActivityMechanism/TargetReference
Anti-inflammatoryInhibition of TNF-α and IL-6
Anti-diabeticInhibition of α-amylase and α-glucosidase
AntimicrobialInhibition against E. coli and S. aureus

Properties

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)pyrazole

InChI

InChI=1S/C5H5BrF2N2/c6-4-1-2-9-10(4)3-5(7)8/h1-2,5H,3H2

InChI Key

SHVRLXAREIFQQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(F)F)Br

Origin of Product

United States

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